molecular formula C8H2ClF5O2 B1443156 Pentafluorophenyl 2-chloroacetate CAS No. 240487-99-4

Pentafluorophenyl 2-chloroacetate

Cat. No. B1443156
M. Wt: 260.54 g/mol
InChI Key: VVKNQIGLUQLDPD-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 2-chloroacetate” is a chemical compound with the molecular formula C8H2ClF5O2 . It has a molecular weight of 260.55 .


Synthesis Analysis

The synthesis of Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This process facilitates SCNP functionalization without altering its backbone structure .


Molecular Structure Analysis

The molecular structure of “Pentafluorophenyl 2-chloroacetate” is represented by the InChI code 1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 .


Chemical Reactions Analysis

Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .


Physical And Chemical Properties Analysis

“Pentafluorophenyl 2-chloroacetate” is a liquid at room temperature .

Scientific Research Applications

Application 1: pH-responsive Nanocarriers for Anticancer Drugs

  • Summary of the Application : Pentafluorophenyl 2-chloroacetate is used in the creation of pH-responsive polymeric micelles, which are effective carriers for anti-cancer drug delivery . These micelles are constructed by a simple post-polymerization modification of a single homopolymer, poly (pentafluorophenyl acrylate) (PPFPA) .
  • Methods of Application or Experimental Procedures : The PPFPA is first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly (pentafluorophenyl acrylate)- ran -poly ( N - (2-hydroxypropyl acrylamide)). A series of amphiphilic random copolymers of different compositions could self-assemble into spherical micelles with a unimodal size distribution in aqueous solution . Then, 1- (3-aminopropyl)imidazole (API), a reagent to introduce charge conversional entities, was reacted with the remaining PPFPA segment in the micellar core resulting in API-modified micelles which can encapsulate doxorubicin (DOX), a hydrophobic anti-cancer drug .
  • Results or Outcomes : The API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation . This pH-responsiveness of the API-modified micelles was responsible for the faster and greater in vitro DOX release in an acidic environment than neutral pH . Cellular uptake studies revealed that the developed carriers were internalized into MDA-MB-231 cells within 30 min via endocytosis and exhibited cytotoxicity in a dose-dependent manner .

Application 2: Protein Mimicry with Single-Chain Polymer Nanoparticles

  • Summary of the Application : Pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) are used as a versatile platform towards protein mimicry . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm . They aim at combining the modularity and scalability of polymer synthesis with the specific functions of proteins, such as catalytic activity, signalling, transport and storage .
  • Methods of Application or Experimental Procedures : Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .
  • Results or Outcomes : This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry . Applications of the resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles .

Application 3: Synthesis of Functional Polymers

  • Summary of the Application : Pentafluorophenyl 2-chloroacetate is used in the synthesis of functional polymers by post-polymerization modification . The resulting polyacrylamides can be found in various applications such as drug delivery, functional surfaces, and nanoparticles .
  • Methods of Application or Experimental Procedures : Poly (pentafluorophenyl acrylate) is synthesized by free radical polymerization of the monomer pentafluorophenyl acrylate . Additionally, pentafluorophenyl acrylate can be successfully polymerized by RAFT polymerization yield homopolymers, copolymers, or block copolymers . It has been shown that poly (pentafluorophenyl acrylate) can also be prepared by pulsed plasma deposition .
  • Results or Outcomes : The resulting polyacrylamides find application in drug delivery, functional surfaces, and nanoparticles . This synthetic strategy offers a straightforward method towards the synthesis of functional polymers by post-polymerization modification .

Safety And Hazards

“Pentafluorophenyl 2-chloroacetate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The preparation of SCNPs containing activated ester moieties offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry . This suggests potential future directions in the field of bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKNQIGLUQLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 2-chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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